N-[4-(hydroxymethyl)phenyl]pent-4-enamide
Overview
Description
N-[4-(hydroxymethyl)phenyl]pent-4-enamide, also known as 4-HMPA, is an amide derivative of the aromatic compound 4-hydroxymethylphenol. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-HMPA has attracted considerable attention in recent years due to its unique properties and potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Derivatives of N-[4-(hydroxymethyl)phenyl]pent-4-enamide have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the compound’s ability to interfere with the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .
Antiproliferative Effects
Research indicates that certain derivatives of this compound exhibit antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). This suggests that N-[4-(hydroxymethyl)phenyl]pent-4-enamide could be a lead compound in the development of new anticancer drugs .
Molecular Modelling
The compound’s structure has been used in molecular modelling to understand its interaction with biological receptors. This is crucial for rational drug design, as it helps in predicting the efficacy and potential side effects of new drugs based on the compound’s molecular interactions .
Nonlinear Optical (NLO) Properties
Studies have explored the nonlinear optical properties of related alkylaminophenol compounds, which are important for applications in photonics and optoelectronics. These properties are significant for developing materials that can be used in optical switches, modulators, and other photonic devices .
Quantum Chemical Calculations
The compound has been subjected to quantum chemical calculations to determine its electronic and structural properties. This includes investigating bond lengths, dihedral and bond angles, HOMO and LUMO energies, and other thermodynamic parameters. Such studies are essential for understanding the reactivity and stability of the compound .
Pharmaceutical Development
Due to its unique structural properties and functional groups, N-[4-(hydroxymethyl)phenyl]pent-4-enamide is being considered for pharmaceutical development. It could serve as a precursor or an active ingredient in the synthesis of drugs with various therapeutic applications.
properties
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]pent-4-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h2,5-8,14H,1,3-4,9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHXWJKJNQXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)phenyl]pent-4-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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